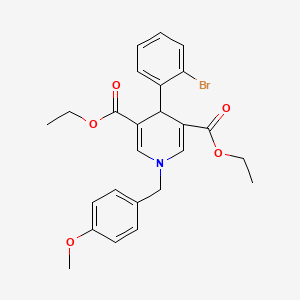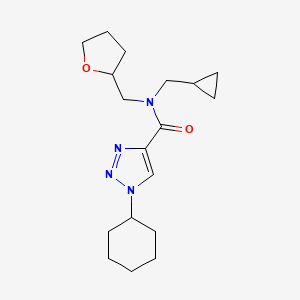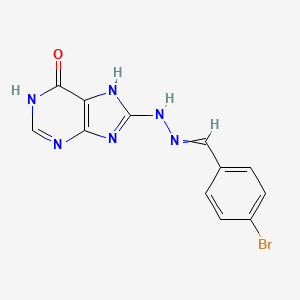![molecular formula C15H14N4O3 B6086964 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide
Descripción general
Descripción
2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide, also known as H2L, is a metal chelator that has attracted significant attention in recent years due to its potential applications in various fields of science. This molecule has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. In
Mecanismo De Acción
The mechanism of action of 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is based on its ability to chelate metal ions, particularly iron and copper ions. 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide binds to these metal ions and forms stable complexes, which can inhibit the activity of metal-dependent enzymes and disrupt cellular processes. 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide can also scavenge free radicals and protect cells from oxidative damage, which can contribute to its potential use as an antioxidant.
Biochemical and Physiological Effects:
2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of metal-dependent enzymes, the scavenging of free radicals, and the protection of cells from oxidative damage. 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit their growth, which can contribute to its potential use as an anticancer agent. In addition, 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been shown to selectively bind to metal ions and change its fluorescence properties, which can contribute to its potential use as a metal ion sensor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide in lab experiments include its ability to selectively bind to metal ions, its potential use as an anticancer agent and antioxidant, and its potential use as a metal ion sensor. The limitations of using 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide in lab experiments include its relatively low yield using current synthesis methods, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide, including the development of more efficient synthesis methods to increase yield and reduce potential toxicity, the investigation of its safety and efficacy in vivo, the exploration of its potential use as a water treatment agent, and the development of new applications for its metal ion chelating properties. Other future directions include the investigation of its potential use as a fluorescent probe for metal ions and the development of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been reported using different methods, including the reaction of 2-hydroxybenzaldehyde and 2-pyridinecarboxaldehyde with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. Another method involves the reaction of 2-hydroxybenzaldehyde and 2-pyridinecarboxaldehyde with hydrazine hydrate, followed by the reaction with acetylacetone. The yield of 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide using these methods is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells by chelating metal ions. 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has also been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage. In biochemistry, 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been investigated for its potential use as a metal ion sensor, as it has been shown to selectively bind to metal ions and change its fluorescence properties. In environmental science, 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been studied for its potential use as a water treatment agent, as it has been shown to remove heavy metal ions from water.
Propiedades
IUPAC Name |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-13-7-2-1-5-11(13)9-18-19-15(22)14(21)17-10-12-6-3-4-8-16-12/h1-9,20H,10H2,(H,17,21)(H,19,22)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDFGGVENWWLQQ-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![(cyclopropylmethyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6086905.png)


![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)




![2-methyl-1-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B6086974.png)